

Experimental protocol for using 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

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Compound of Interest

Compound Name: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

CAS No.: 1261940-25-3

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Application Notes and Protocols for 1-(2-Methoxyphenyl)piperazine

Disclaimer: Extensive research for "**1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine**" did not yield any specific experimental protocols or biological data. Therefore, these application notes and protocols are provided for a structurally related and well-characterized compound, 1-(2-Methoxyphenyl)piperazine (oMeOPP), to serve as a practical guide for researchers in the field.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that is a derivative of piperazine. It is a common precursor and intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] Notably, it is a key component in the synthesis of drugs targeting the central nervous system, such as the antihypertensive agent urapidil and the tranquilizer enciprazine.[3] oMeOPP itself exhibits significant affinity for serotonergic and dopaminergic receptors, making it a valuable tool compound for neuroscience research.[4][5] These notes provide detailed protocols for its synthesis and in vitro characterization.

Chemical Properties

Property	Value
IUPAC Name	1-(2-methoxyphenyl)piperazine
CAS Number	35386-24-4
Molecular Formula	C ₁₁ H ₁₆ N ₂ O
Molecular Weight	192.26 g/mol
Appearance	White to off-white solid
Melting Point	35-40 °C
Boiling Point	130-133 °C at 0.1 mmHg

Data Presentation

The following table summarizes the binding affinities (K_i) of 1-(2-Methoxyphenyl)piperazine and its derivatives for key neurotransmitter receptors.

Compound	Receptor	Ki (nM)	Reference Compound	Ki (nM)
1-(2-Methoxyphenyl)perazine derivative 2a	5-HT _{1a}	0.24	NAN-190	-
1-(2-Methoxyphenyl)perazine derivative 2c	5-HT _{1a}	0.12	NAN-190	-
1-(2-Methoxyphenyl)perazine derivative 2f	5-HT _{1a}	0.63	NAN-190	-
N-(3-(4-(2-Methoxyphenyl)perazin-1-yl)propyl)tricyclo[3.3.1.1 ³ , 7]decan-1-amine fumarate (8)	5-HT _{1a}	1.2	5-CT	0.5
N-(3-(4-(2-Methoxyphenyl)perazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1 ³ , 7]decan-1-amine fumarate (10)	5-HT _{1a}	21.3	5-CT	0.5
1-cinnamyl-4-(2-methoxyphenyl)perazine derivative 42b	5-HT _{1a}	8.6	-	-

1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative 42b	D ₂	0.4	-	-
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1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative 42c	D ₂	0.19	-	-
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Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

This protocol describes the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride from 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[\[1\]](#)[\[6\]](#)

Materials:

- 2-Methoxyaniline
- Bis(2-chloroethyl)amine hydrochloride
- Potassium carbonate (K₂CO₃)
- n-Butanol
- Ethanol
- Diethyl ether
- Methanol
- Round-bottom flask with reflux condenser
- Stirring apparatus

- Heating mantle
- Filtration apparatus

Procedure:

- To a round-bottom flask, add 2-methoxyaniline (1.0 equivalent), bis(2-chloroethyl)amine hydrochloride (1.6-1.67 equivalents), potassium carbonate (1.1-1.12 equivalents), and n-butanol (4.7-4.85 parts).[1]
- Heat the mixture to reflux and maintain for 20-25 hours with continuous stirring.[1]
- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture by removing approximately 1/6th of the solvent volume under reduced pressure.[1]
- Add the second portion of potassium carbonate and continue to reflux to promote cyclization.
- After cooling, dissolve the reaction mixture in methanol and add diethyl ether to precipitate the product.[6]
- Collect the precipitate by filtration and wash with diethyl ether to obtain the crude hydrochloride salt.[6]
- Recrystallize the crude product from ethanol to yield pure 1-(2-methoxyphenyl)piperazine hydrochloride as white crystals.[1]

Protocol 2: Radioligand Binding Assay for 5-HT_{1a} Receptor

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin 5-HT_{1a} receptor using [³H]8-OH-DPAT.[7][8]

Materials:

- Cell membranes expressing human 5-HT_{1a} receptors (e.g., from recombinant CHO-K1 cells)

- [³H]8-OH-DPAT (Radioligand)
- Serotonin (5-HT) for non-specific binding determination
- Test compounds (e.g., 1-(2-methoxyphenyl)piperazine)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[7]
- 96-well plates
- Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Filtration apparatus (cell harvester)
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add in the following order:
 - 150 μL of the membrane preparation.
 - 50 μL of the test compound dilution (or buffer for total binding).
 - 50 μL of [³H]8-OH-DPAT solution (final concentration typically at or below the K_d, e.g., 0.25 nM).[8]
- For non-specific binding wells, add 10 μM 5-HT instead of the test compound.[8]
- Incubate the plate at room temperature for 30 minutes.[8]
- Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

- Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC_{50} value from the competition curve and calculate the K_i value using the Cheng-Prusoff equation.

Protocol 3: Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol outlines a competitive radioligand binding assay for the dopamine D₂ receptor using [³H]spiperone.[\[3\]](#)[\[9\]](#)

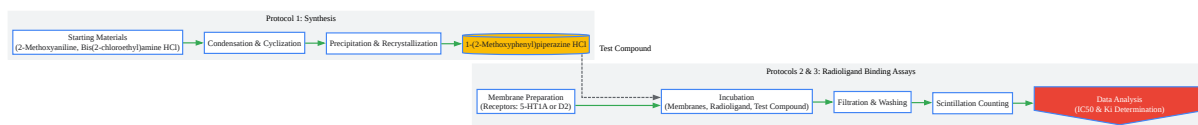
Materials:

- Cell membranes expressing human D₂ receptors
- [³H]spiperone (Radioligand)
- (+)-Butaclamol (10 μ M) for non-specific binding determination.[\[3\]](#)
- Test compounds
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
[\[3\]](#)
- 96-well plates
- Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Filtration apparatus (cell harvester)
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

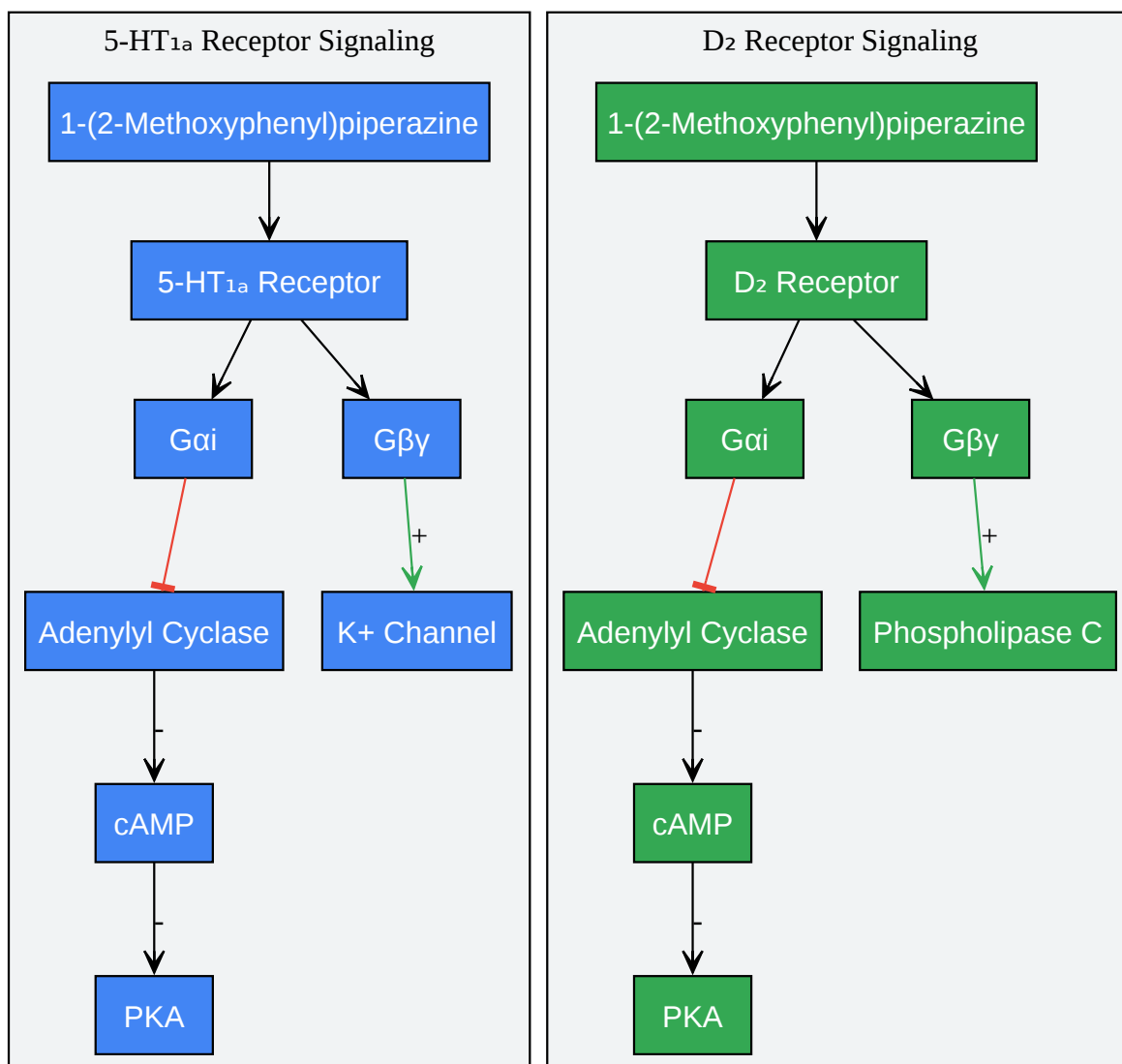
- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the components in a final volume of 1000 μL :
 - Assay buffer
 - Membrane preparation
 - Test compound dilution (or buffer for total binding, or (+)-butaclamol for non-specific binding).
 - [^3H]spiperone solution (final concentration \sim 2-3 times its K_d value).[9]
- Incubate the plate at 25°C for 120 minutes in a water bath.[9]
- Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
- Wash the filters with ice-cold wash buffer.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Measure radioactivity using a liquid scintillation counter.
- Calculate specific binding and determine the IC_{50} and K_i values as described in Protocol 2.

Visualizations



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Caption: Experimental workflow for synthesis and biological evaluation.



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Caption: Simplified G-protein coupled receptor signaling pathways.

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